molecular formula C13H11IN2O4 B3619795 N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide

N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B3619795
M. Wt: 386.14 g/mol
InChI Key: AEJVQCORJGMTPL-UHFFFAOYSA-N
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Description

N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by the presence of an iodophenyl group, a nitrofuran moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethyl-4-iodoaniline and 5-nitrofuran-2-carboxylic acid.

    Amidation Reaction: The key step involves the formation of the amide bond between the amine group of 2-ethyl-4-iodoaniline and the carboxylic acid group of 5-nitrofuran-2-carboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the furan ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation Reactions: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to the presence of the nitrofuran moiety.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide depends on its specific application. In medicinal chemistry, the nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage bacterial DNA and proteins. The iodophenyl group may enhance the compound’s ability to interact with biological targets, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-4-iodophenyl)acetamide
  • N-(2-ethyl-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(2-ethyl-4-iodophenyl)hexanamide

Uniqueness

N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide is unique due to the combination of its iodophenyl and nitrofuran moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the nitrofuran group is particularly significant for its potential antibacterial properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O4/c1-2-8-7-9(14)3-4-10(8)15-13(17)11-5-6-12(20-11)16(18)19/h3-7H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJVQCORJGMTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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